4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
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Overview
Description
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide is a synthetic organic compound with the molecular formula C27H20F2N2O3. It is characterized by the presence of fluorine atoms, benzoyl groups, and phenoxy groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Amidation Reaction: The 4-fluorobenzoyl chloride is then reacted with 3-amino-5-(2-methylphenoxy)aniline in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compounds, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the performance of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenooxy)phenyl]benzamide
- 3-fluoro-N-(4-{4-[3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenooxy)phenyl]benzamide
Uniqueness
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination can result in distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity compared to other similar compounds .
Properties
Molecular Formula |
C27H20F2N2O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C27H20F2N2O3/c1-17-4-2-3-5-25(17)34-24-15-22(30-26(32)18-6-10-20(28)11-7-18)14-23(16-24)31-27(33)19-8-12-21(29)13-9-19/h2-16H,1H3,(H,30,32)(H,31,33) |
InChI Key |
HGGNNDQASFNMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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